molecular formula C20H21FN4O2 B594169 AB-FUBINACA 3-fluorobenzyl isomer CAS No. 1185282-19-2

AB-FUBINACA 3-fluorobenzyl isomer

カタログ番号 B594169
CAS番号: 1185282-19-2
分子量: 368.412
InChIキー: PDYYWSOYXNOKBK-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AB-FUBINACA 3-fluorobenzyl isomer is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor . It is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group . This compound has been identified along with AB-PINACA in illegal herbal products .


Molecular Structure Analysis

The molecular formula of AB-FUBINACA 3-fluorobenzyl isomer is C20H21FN4O2 . It has a formal name of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide . The structure includes an indazole ring, which is a bicyclic compound consisting of two fused benzene and pyrazole rings .


Physical And Chemical Properties Analysis

AB-FUBINACA 3-fluorobenzyl isomer is a crystalline solid . It has a formula weight of 368.4 . It is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), DMSO:PBS (pH7.2) (1:1) (0.5 mg/ml), and Ethanol (3 mg/ml) .

科学的研究の応用

  • Differentiation of Isomers in Forensic Analysis : A study by Murakami et al. (2018) focused on differentiating AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. They successfully discriminated AB-FUBINACA and its 3-fluorobenzyl isomer, aiding in forensic analysis (Murakami et al., 2018).

  • Metabolite Identification in Human Hepatocytes and Urine : Castaneto et al. (2015) identified metabolites of AB-FUBINACA in human hepatocytes and urine, which is crucial for drug testing and understanding the drug's metabolism. They recommended specific AB-FUBINACA metabolites as suitable urinary markers (Castaneto et al., 2015).

  • Regulatory Status and Control : The Drug Enforcement Administration has placed AB-FUBINACA and its isomers, including the 3-fluorobenzyl isomer, into Schedule I of the Controlled Substances Act, highlighting its significance in regulatory and legal contexts (Federal Register, 2016).

  • Pharmacological Characterization : Banister et al. (2015) reported on the synthesis and pharmacological characterization of AB-FUBINACA and related synthetic cannabinoids. This research is essential for understanding the drug's effects and potential risks (Banister et al., 2015).

作用機序

Target of Action

AB-FUBINACA 3-fluorobenzyl isomer is an indazole-based synthetic cannabinoid . It primarily targets the central CB1 receptor , to which it binds potently . The CB1 receptor is part of the endocannabinoid system in the brain, which plays a role in regulating various physiological processes such as pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, AB-FUBINACA 3-fluorobenzyl isomer acts as an agonist at the CB1 receptor . This means it binds to this receptor and activates it, mimicking the effects of natural cannabinoids. The activation of the CB1 receptor can lead to various physiological responses, depending on the specific location of the receptor in the brain or body .

Biochemical Pathways

It is known that activation of the cb1 receptor can influence the release of various neurotransmitters in the brain, potentially affecting a wide range of neurological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The activation of the CB1 receptor by AB-FUBINACA 3-fluorobenzyl isomer can lead to a variety of effects at the molecular and cellular level. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary widely depending on the individual, the dose, and other factors.

Action Environment

The action, efficacy, and stability of AB-FUBINACA 3-fluorobenzyl isomer can be influenced by various environmental factors. These may include the presence of other substances, the individual’s metabolic rate, and the specific physiological environment within the body . .

Safety and Hazards

AB-FUBINACA 3-fluorobenzyl isomer is intended for research and forensic applications . It is not for human or veterinary use . In general, synthetic cannabinoids can have potent effects and their use has been associated with serious health risks .

将来の方向性

The future of research on AB-FUBINACA 3-fluorobenzyl isomer and similar synthetic cannabinoids likely involves further investigation of their pharmacology and toxicology . This can help to understand the risks associated with their use and to develop strategies for the detection and treatment of synthetic cannabinoid intoxication .

特性

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYYWSOYXNOKBK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017714
Record name AB-FUBINACA 3-fluorobenzyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185282-19-2
Record name Ab-fubinaca 3-fluorobenzyl isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-FUBINACA 3-fluorobenzyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-FUBINACA 3-FLUOROBENZYL ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?

A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。